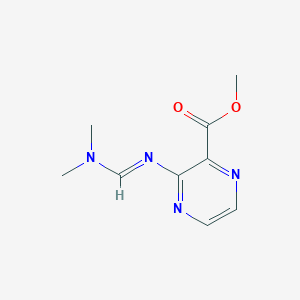
Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate
説明
Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate is a chemical compound with a complex structure that includes a pyrazine ring substituted with a dimethylamino group and a methyleneamino group
特性
CAS番号 |
134540-17-3 |
|---|---|
分子式 |
C9H12N4O2 |
分子量 |
208.22 g/mol |
IUPAC名 |
methyl 3-(dimethylaminomethylideneamino)pyrazine-2-carboxylate |
InChI |
InChI=1S/C9H12N4O2/c1-13(2)6-12-8-7(9(14)15-3)10-4-5-11-8/h4-6H,1-3H3 |
InChIキー |
IIFIEBUVHQWOMX-UHFFFAOYSA-N |
SMILES |
CN(C)C=NC1=NC=CN=C1C(=O)OC |
正規SMILES |
CN(C)C=NC1=NC=CN=C1C(=O)OC |
同義語 |
Pyrazinecarboxylic acid, 3-[[(dimethylamino)methylene]amino]-, methyl ester |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate typically involves the reaction of Methyl 3-amino-2-pyrazinecarboxylate with dimethylformamide dimethyl acetal. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: Methyl 3-amino-2-pyrazinecarboxylate
Reagent: Dimethylformamide dimethyl acetal
Reaction Conditions: The reaction is typically carried out at room temperature with stirring for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
化学反応の分析
Types of Reactions
Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms.
科学的研究の応用
Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism by which Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 3-amino-2-pyrazinecarboxylate
- Methyl 3-amino-5,6-dichloro-2-pyrazinecarboxylate
- 5-Methyl-2-pyrazinecarboxylic acid
Uniqueness
Methyl3-(((dimethylamino)methylene)amino)pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both dimethylamino and methyleneamino groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


